4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide
Overview
Description
4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is an organic compound that is synthesized in the laboratory and has potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the bacterial cell wall and inhibiting the growth of bacteria. Additionally, it may work by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antibacterial activity against various bacterial strains. Additionally, it has been shown to reduce oxidative stress and protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide. One direction is to further study its anticancer properties and investigate its potential as a cancer treatment. Another direction is to study its antibacterial properties and develop it as a new antibiotic. Additionally, further research can be done to explore its antioxidant properties and its potential use in reducing oxidative stress-related diseases.
Conclusion:
In conclusion, 4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized in the laboratory with high yield and purity and has shown promising results in inhibiting the growth of cancer cells, inhibiting the growth of bacteria, and reducing oxidative stress. Further research is needed to explore its potential as a cancer treatment, antibiotic, and antioxidant agent.
Scientific Research Applications
4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial properties and has shown activity against various bacterial strains. Additionally, it has been studied for its antioxidant properties and has shown potential in reducing oxidative stress.
properties
IUPAC Name |
4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-6-9(11(18)16-13-6)15-14-8-4-2-7(3-5-8)10(12)17/h2-5H,1H3,(H2,12,17)(H2,13,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSNHFFXGJWISE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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